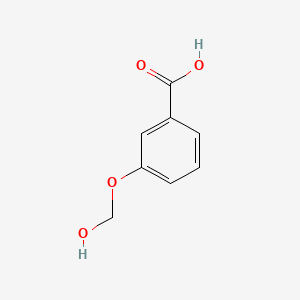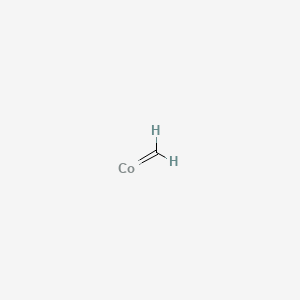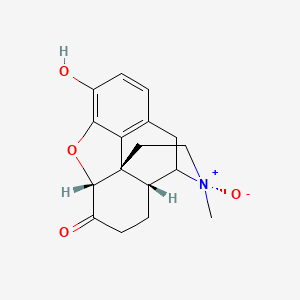
Unii-G34JT73Q32
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydromorphone N-oxide is a derivative of hydromorphone, an opioid analgesic used to treat moderate to severe pain. Hydromorphone N-oxide is a semi-synthetic compound that has been modified to include an N-oxide functional group. This modification can alter the compound’s pharmacological properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Hydromorphone N-oxide can be synthesized through the oxidation of hydromorphone. One common method involves the use of organic per-acids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction typically requires controlled conditions to ensure the selective oxidation of the nitrogen atom without affecting other functional groups.
Industrial Production Methods
Industrial production of hydromorphone N-oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Hydromorphone N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert hydromorphone N-oxide back to hydromorphone or other reduced forms.
Substitution: N-oxide functional group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Organic per-acids such as perbenzoic acid or peroxyacetic acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of hydromorphone N-oxide can yield hydromorphone, while substitution reactions can produce a variety of N-substituted derivatives.
科学的研究の応用
Hydromorphone N-oxide has several scientific research applications:
Biology: Studied for its potential effects on biological systems, including its interactions with opioid receptors.
Industry: Utilized in pharmaceutical quality control and method development.
作用機序
Hydromorphone N-oxide exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate the analgesic effects. The binding of hydromorphone N-oxide to these receptors inhibits the ascending pain pathways, altering the perception and response to pain .
類似化合物との比較
Similar Compounds
Hydromorphone: The parent compound, used widely as an opioid analgesic.
Morphine: Another opioid analgesic with a similar mechanism of action.
Oxymorphone: A potent opioid analgesic with higher potency than hydromorphone.
Uniqueness
Hydromorphone N-oxide is unique due to the presence of the N-oxide functional group, which can alter its pharmacological properties compared to other opioids. This modification can affect its potency, duration of action, and side effect profile, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
109648-80-8 |
|---|---|
分子式 |
C17H19NO4 |
分子量 |
301.34 g/mol |
IUPAC名 |
(3S,4aR,7aR,12bS)-9-hydroxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C17H19NO4/c1-18(21)7-6-17-10-3-5-13(20)16(17)22-15-12(19)4-2-9(14(15)17)8-11(10)18/h2,4,10-11,16,19H,3,5-8H2,1H3/t10-,11?,16-,17-,18-/m0/s1 |
InChIキー |
XDOZFXQPRPKZLY-SOAXVXAKSA-N |
異性体SMILES |
C[N@@+]1(CC[C@]23[C@@H]4C1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4)[O-] |
正規SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




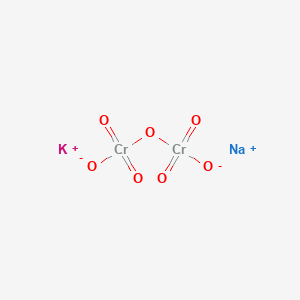
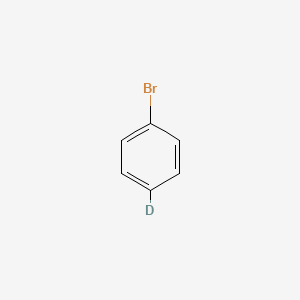

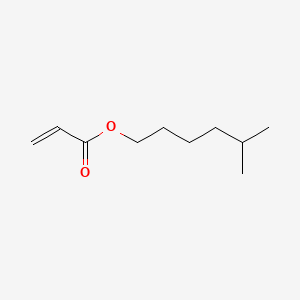


![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)
